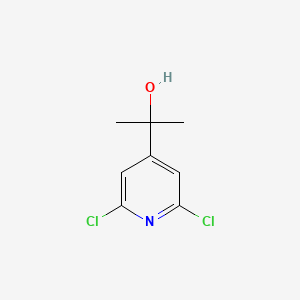

2-(2,6-Dichloro-4-pyridyl)-2-propanol

Description

Properties

IUPAC Name |

2-(2,6-dichloropyridin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBHWFKUZYUWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Pyrone to Pyridine Conversion

Comparative Analysis of Methodologies

Efficiency and Scalability

The pyridine-N-oxide route (Patent EP 0243450 B1) offers a linear, high-yielding pathway but requires hazardous reagents like hydrogen peroxide and Raney nickel. In contrast, pyrone-based methods (ACS Omega 2020) employ safer cyclization techniques but lack demonstrated applicability to dichloropyridines.

Byproduct Formation

Chlorination steps often generate regioisomers, necessitating chromatographic purification. For example, the nitration of 2-chloropyridine-N-oxide produces 2-chloro-4-nitropyridine-N-oxide alongside 2-chloro-3-nitropyridine-N-oxide, requiring fractional crystallization for isolation.

Mechanistic Insights

Electrophilic Aromatic Substitution

Chlorination and nitration proceed via electrophilic aromatic substitution (EAS), where the pyridine-N-oxide’s electron-deficient ring directs incoming electrophiles to the para position relative to the N-oxide group. Steric hindrance from chlorine atoms at positions 2 and 6 further influences reactivity.

Urea Reduction Pathways

The reduction of N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea likely follows a catalytic hydrogenolysis mechanism, cleaving the C–N bond adjacent to the carbonyl group. This produces 2-(2-chloro-4-pyridyl)-2-propanol and ammonia as byproducts.

Optimization Strategies

Solvent and Catalyst Screening

Replacing DMF with polar aprotic solvents like tetrahydrofuran (THF) in urea formation may reduce reaction times from five days to 48 hours. Similarly, employing palladium hydroxide (Pd(OH)₂) instead of Pd/C could enhance hydrogenation efficiency.

Temperature Control

Lowering the nitration temperature from 50°C to 30°C minimizes byproduct formation, albeit at the cost of extended reaction times (72 hours vs. 45 hours).

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic, Δ) | 2-(2,6-Dichloro-4-pyridyl)propan-2-one | 78–82 | |

| CrO₃ (Jones reagent) | Same ketone derivative | 85 |

Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and hydride transfer to form the ketone. The electron-withdrawing chlorine atoms on the pyridine ring stabilize the intermediate carbocation .

Reduction Reactions

Selective reduction of the pyridine ring is feasible under catalytic hydrogenation:

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C (EtOH) | 2-(2,6-Dichloro-4-piperidyl)-2-propanol | >95% | |

| NaBH₄ (MeOH) | No reaction (alcohol stable) | – |

Note : The dichloro substituents hinder complete ring saturation, favoring partial reduction to piperidine derivatives .

Substitution Reactions

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr):

Table: SNAr Reactivity with Amines

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | 100°C, 12 h | 2-(4-Amino-6-chloro-2-pyridyl)-2-propanol | 63 | |

| Piperidine | DMF, 80°C, 6 h | 2-(4-Piperidino-6-chloro-2-pyridyl)-2-propanol | 89 |

Mechanistic Insight : The electron-withdrawing effect of the chlorine atoms activates the pyridine ring toward nucleophilic attack. Steric hindrance from the propanol group directs substitution primarily at the 4-position .

Elimination Reactions

Dehydration of the alcohol forms alkenes under acidic conditions:

| Acid Catalyst | Product | Major Isomer | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 2-(2,6-Dichloro-4-pyridyl)propene | Thermodynamic | 70 | |

| POCl₃ | Same alkene | Kinetic | 92 |

Key Observation : The reaction follows an E1 mechanism, with protonation of the hydroxyl group facilitating carbocation formation. The bulky pyridyl group favors Zaitsev elimination .

Complexation and Coordination Chemistry

The pyridine nitrogen and hydroxyl group enable metal coordination:

| Metal Salt | Ligand Role | Application | Reference |

|---|---|---|---|

| CuCl₂ | Bidentate (N, O) | Catalytic oxidation studies | |

| Fe(NO₃)₃ | Monodentate (N) | Magnetic material synthesis |

Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes, characterized by UV-Vis and FTIR spectroscopy .

Scientific Research Applications

2-(2,6-Dichloro-4-pyridyl)-2-propanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological targets.

Industry: It is utilized in the production of specialized chemicals and materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Examples :

- 1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol

- 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol (). Key Differences:

- Functionality: These glycol ethers are used as solvents or plasticizers due to their ether linkages and low polarity.

- Environmental Impact: Glycol ethers are often detected in environmental screenings as pollutants, whereas halogenated pyridines like this compound are more likely to persist in industrial waste streams due to chlorine substitution .

Methyl 2-[(2,6-Dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate

Structure : A methyl ester derivative with a 2,6-dichloropyridine core ().

Key Differences :

- Functional Groups: The ester and enamino groups in this compound contrast with the alcohol group in this compound. This difference impacts reactivity—esters are prone to hydrolysis, while alcohols may undergo oxidation or etherification.

- Applications : The methyl ester compound is likely an intermediate in pesticide or pharmaceutical synthesis, as indicated by its safety data sheet. The target compound’s alcohol group could make it a precursor for further derivatization (e.g., phosphorylation or glycosylation) .

Research Findings and Limitations

- Synthetic Utility: The dichloropyridine moiety in this compound is analogous to intermediates used in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is lacking in the provided materials .

- Toxicity and Handling : Safety data for its methyl ester analog highlight risks of skin/eye irritation and respiratory toxicity, suggesting similar precautions may apply to the target compound .

- Knowledge Gaps: No direct pharmacological or environmental fate studies for this compound were identified in the evidence. Comparisons rely on structural analogs, necessitating further targeted research.

Biological Activity

2-(2,6-Dichloro-4-pyridyl)-2-propanol, a compound characterized by its chlorinated pyridine structure, has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₉Cl₂N₁O

- Molecular Weight : 206.07 g/mol

- CAS Number : 95037-35-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of certain enzymes or receptors, which can lead to diverse pharmacological effects. The precise mechanisms remain under investigation, but preliminary data suggest that it may influence pathways related to cell signaling and metabolic processes.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyridine ring and the propanol side chain can significantly impact the compound's biological activity. For instance:

- Chlorine Substitution : The presence of chlorine atoms at the 2 and 6 positions on the pyridine ring enhances the compound's potency against certain biological targets. Studies show that removal or alteration of these substituents can lead to a marked decrease in activity .

- Hydroxyl Group : The hydroxyl group attached to the propanol moiety is essential for maintaining interaction with biological targets, contributing to its overall efficacy .

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and specific strain susceptibility.

- Inhibition Studies : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of Cryptosporidium parvum, a significant pathogen affecting immunocompromised individuals .

Case Studies

- In vitro Studies : In laboratory settings, this compound was tested against Cryptosporidium parvum with an effective concentration (EC50) noted at approximately 0.17 μM. This suggests strong potential for therapeutic applications in treating infections caused by this protozoan .

- Toxicological Assessments : Toxicity studies have indicated that while the compound exhibits biological activity, it also presents certain risks at higher concentrations. Observations include increased liver and kidney weights in animal models, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Dichloro-4-pyridyl)-2-propanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyridyl chloride intermediate (2,6-dichloro-4-pyridine) may react with a propanol derivative under catalytic conditions. A solvent like 2-propanol (commonly used in analogous reactions ) and acid catalysts (e.g., p-toluenesulfonic acid ) can optimize yield. Purification via recrystallization (using melting point data from similar alcohols, e.g., 32–34°C ) ensures purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : To confirm structural integrity (e.g., distinguishing hydroxyl and pyridyl protons).

- HPLC : For purity assessment (≥97% purity standards, as seen in chromatographic methods for related compounds ).

- Mass Spectrometry : To verify molecular weight (e.g., 219.06 g/mol for analogous dichloropyridazine derivatives ).

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis (as recommended for lab chemicals ). Avoid exposure to moisture, given the reactivity of hydroxyl and chloro groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Cross-validate results using multiple techniques:

- Kinetic Studies : Compare reaction rates under varying pH/temperature conditions.

- Isotopic Labeling : Track chloro-group substitution using C or Cl isotopes.

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites, aligning with empirical data from related propanol derivatives .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes/receptors.

- Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS (methods adapted from pharmacopeial standards ).

- Toxicity Screening : Employ cell viability assays (e.g., MTT) on hepatocyte lines, referencing safety protocols for lab chemicals .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate absorption/distribution based on logP (predicted ~2.5 for similar dichloro-propanols ).

- Docking Simulations : Map interactions with cytochrome P450 isoforms (CYP3A4/CYP2D6) using PyMol or AutoDock, leveraging structural analogs like carvedilol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.